molecular formula C16H17N3O2 B2546170 6-(2-ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797901-68-8

6-(2-ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2546170
CAS No.: 1797901-68-8
M. Wt: 283.331
InChI Key: ZSNYVXDRLMJOQI-UHFFFAOYSA-N
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Description

6-(2-ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core with an ethoxybenzoyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-(2-ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are largely determined by its interactions with various biomolecules. Pyrimidine derivatives, including this compound, have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This suggests that this compound may interact with these enzymes, potentially influencing their activity.

Cellular Effects

The cellular effects of this compound are likely to be diverse, given its potential interactions with various biomolecules. For instance, its ability to inhibit protein kinases suggests that it could influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, its potential to inhibit protein kinases suggests that it may bind to these enzymes and alter their activity

Metabolic Pathways

This compound is likely to be involved in various metabolic pathways, given its potential interactions with enzymes and other biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves the condensation of appropriate pyrimidine derivatives with ethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like triethylamine for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(2-ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrido[2,3-d]pyrimidine: Shares the pyrimidine core but with different substitution patterns.

    Quinazoline: A related compound with a fused pyrimidine ring system.

Uniqueness

6-(2-ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxybenzoyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-ethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-21-15-6-4-3-5-13(15)16(20)19-8-7-14-12(10-19)9-17-11-18-14/h3-6,9,11H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNYVXDRLMJOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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